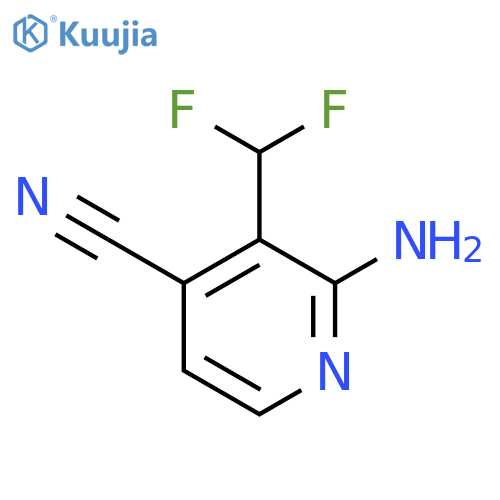Cas no 1806761-65-8 (2-Amino-4-cyano-3-(difluoromethyl)pyridine)

1806761-65-8 structure
商品名:2-Amino-4-cyano-3-(difluoromethyl)pyridine
CAS番号:1806761-65-8
MF:C7H5F2N3
メガワット:169.131507635117
CID:4812375
2-Amino-4-cyano-3-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-cyano-3-(difluoromethyl)pyridine
-
- インチ: 1S/C7H5F2N3/c8-6(9)5-4(3-10)1-2-12-7(5)11/h1-2,6H,(H2,11,12)
- InChIKey: HHSKCTVCMQLMQV-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C#N)C=CN=C1N)F
計算された属性
- せいみつぶんしりょう: 169.045
- どういたいしつりょう: 169.045
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 62.7
2-Amino-4-cyano-3-(difluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078814-500mg |
2-Amino-4-cyano-3-(difluoromethyl)pyridine |
1806761-65-8 | 97% | 500mg |
$806.85 | 2022-03-31 | |
| Alichem | A029078814-250mg |
2-Amino-4-cyano-3-(difluoromethyl)pyridine |
1806761-65-8 | 97% | 250mg |
$489.60 | 2022-03-31 | |
| Alichem | A029078814-1g |
2-Amino-4-cyano-3-(difluoromethyl)pyridine |
1806761-65-8 | 97% | 1g |
$1,534.70 | 2022-03-31 |
2-Amino-4-cyano-3-(difluoromethyl)pyridine 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
1806761-65-8 (2-Amino-4-cyano-3-(difluoromethyl)pyridine) 関連製品
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 55290-64-7(Dimethipin)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
